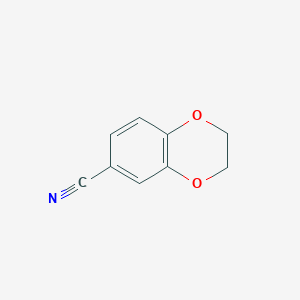

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSRMKGBXNXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384249 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-07-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Precursor Analysis and Methodologies

Executive Summary: The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules.[1][2][3] Its 6-carbonitrile derivative, 2,3-dihydro-1,4-benzodioxine-6-carbonitrile, serves as a critical building block in medicinal chemistry for synthesizing targeted therapeutics, including potent enzyme inhibitors.[4] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the strategic selection of precursors and the underlying chemical principles. We will dissect two robust and field-proven strategies: the late-stage introduction of the nitrile via a Sandmeyer reaction on a pre-formed benzodioxane core, and the construction of the benzodioxane ring onto a functionalized benzene precursor using the Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this valuable intermediate.

The 1,4-Benzodioxane Scaffold: A Cornerstone in Medicinal Chemistry

The 1,4-benzodioxane framework is a recurring structural element in a diverse array of natural products and synthetic drugs, including anti-inflammatory agents and PARP1 inhibitors.[4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal scaffold for interacting with biological targets like enzymes and receptors.[3] The introduction of a carbonitrile group at the 6-position provides a versatile chemical handle that can be readily converted into other functional groups such as amines, amides, or carboxylic acids, making this compound a highly sought-after synthetic intermediate.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection strategies. These strategies dictate the selection of precursors and the overall workflow.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Functional Group Interconversion): This approach involves the late-stage formation of the nitrile group on a pre-existing 1,4-benzodioxane ring. The most reliable method for this transformation is the Sandmeyer reaction, which utilizes 1,4-benzodioxan-6-amine as the key precursor.[1]

-

Strategy B (Ring Formation): This strategy focuses on constructing the heterocyclic dioxane ring as a key step. This is typically achieved via a Williamson ether synthesis, reacting a catechol derivative, such as 3,4-dihydroxybenzonitrile , with a 1,2-dielectrophile like 1,2-dibromoethane .[1][5][6]

Synthesis via a Pre-formed Benzodioxane Core: The Sandmeyer Approach

This robust strategy is advantageous when the precursor, 1,4-benzodioxan-6-amine, is readily available or can be synthesized efficiently. The conversion of an aromatic amine to a nitrile via the Sandmeyer reaction is a classic, high-yielding transformation in organic chemistry.[7][8][9]

Workflow Overview

The process begins with the synthesis of the amine precursor, followed by its diazotization and subsequent reaction with a cyanide source, catalyzed by a copper(I) salt.

Caption: Workflow for the Sandmeyer synthesis route.

Precursor Synthesis: 1,4-Benzodioxan-6-amine

The synthesis of 1,4-benzodioxan-6-amine typically involves the nitration of 1,4-benzodioxane.[1] This electrophilic aromatic substitution reaction can produce a mixture of 6- and 7-nitro isomers, which may require careful separation.[1] The subsequent reduction of the purified 6-nitro-1,4-benzodioxane to the corresponding amine is a standard procedure, often accomplished with high efficiency using methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride.[2]

The Sandmeyer Reaction: From Amine to Nitrile

The core of this strategy is the Sandmeyer reaction.[7] This transformation proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive as dinitrogen (N₂) is an excellent leaving group.[9]

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the final aryl nitrile product and regenerate the copper(I) catalyst.[7]

Experimental Protocol: Sandmeyer Cyanation

-

Step 1 (Diazotization): Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in an aqueous solution of HCl (approx. 3 M) and cool the mixture to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 20-30 minutes at this temperature.

-

Step 2 (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm this solution gently if needed to ensure dissolution, then cool to room temperature.

-

Step 3 (Reaction): Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Step 4 (Workup & Purification): Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis via Ring Formation: The Williamson Ether Synthesis Approach

This strategy builds the benzodioxane ring onto a benzene nucleus that already contains, or can be easily converted to, the nitrile functionality. The cornerstone of this approach is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[10][11]

Workflow Overview

The general process involves the reaction of a catechol derivative with a 1,2-dihaloethane in the presence of a base to form the dioxane ring.

Caption: Workflow for the Williamson ether synthesis route.

Precursor Selection and Rationale

The ideal precursor is 3,4-dihydroxybenzonitrile . However, this compound may be less commercially available or more expensive than related compounds. Therefore, multi-step syntheses often commence from more accessible starting materials like 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid .

-

Route from 3,4-Dihydroxybenzaldehyde: This is a direct and efficient route. The catechol moiety reacts with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[6] The aldehyde can then be converted to the nitrile. A common method involves forming the oxime with hydroxylamine, followed by dehydration using reagents like acetic anhydride or trifluoroacetic anhydride.

-

Route from 3,4-Dihydroxybenzoic Acid: This route requires more steps but is also highly effective. The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.[4] The Williamson ether synthesis is then performed to yield the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.[4][5] This ester is subsequently converted to the primary amide, which is then dehydrated to afford the target nitrile.

The Williamson Ether Synthesis: Mechanistic Causality

This reaction is a classic bimolecular nucleophilic substitution (SN2).[10]

-

Deprotonation: A base (commonly a weak base like potassium carbonate, K₂CO₃) deprotonates the two phenolic hydroxyl groups of the catechol precursor to form a more nucleophilic diphenoxide.

-

Nucleophilic Attack: The phenoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 fashion.

-

Intramolecular Cyclization: The resulting intermediate possesses a bromoethoxy substituent and a second phenoxide. This second phenoxide then undergoes a rapid intramolecular SN2 reaction, attacking the other carbon of the bromoethoxy group to displace the second bromide ion and close the six-membered dioxane ring.[1] The intramolecular nature of this second step is highly favorable and drives the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

-

Step 1 (Reaction Setup): To a solution of the catechol precursor (e.g., 3,4-dihydroxybenzonitrile, 1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.5-3.0 eq).

-

Step 2 (Addition of Electrophile): Add 1,2-dibromoethane (1.1-1.2 eq) to the suspension.[12][13]

-

Step 3 (Reaction): Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 8-24 hours.

-

Step 4 (Workup & Purification): After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Comparative Analysis of Synthetic Strategies

The choice between the Sandmeyer and Williamson ether synthesis routes depends on several factors, including precursor availability, scalability, and safety considerations.

| Feature | Sandmeyer Reaction Route | Williamson Ether Synthesis Route |

| Key Precursor | 1,4-Benzodioxan-6-amine | 3,4-Dihydroxybenzonitrile (or related aldehyde/acid) |

| Number of Steps | Can be shorter if the amine is available. | Can be very short (1 step) if 3,4-dihydroxybenzonitrile is used. |

| Key Transformation | Diazotization followed by CuCN substitution. | Double SN2 reaction to form the dioxane ring. |

| Potential Yields | Generally good to excellent for the Sandmeyer step itself. | Typically high-yielding for the ring-formation step. |

| Scalability | Good; diazotization requires careful temperature control. | Excellent; a common industrial reaction. |

| Safety Concerns | Use of highly toxic cyanide salts (CuCN/NaCN); unstable diazonium intermediates. | Use of 1,2-dibromoethane (a toxic and regulated substance). |

| Versatility | Excellent for converting an existing amine to various functionalities. | The workhorse method for constructing the 1,4-benzodioxane core itself. |

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical methodologies. The two primary strategies, centered around the Sandmeyer reaction and the Williamson ether synthesis , offer researchers flexibility based on the availability of starting materials and specific project requirements. The Sandmeyer approach provides an excellent route for the late-stage functionalization of a pre-formed benzodioxane system, while the Williamson ether synthesis remains the most fundamental and efficient method for constructing the core heterocyclic ring. A thorough understanding of the precursors, mechanisms, and practical considerations detailed in this guide will empower scientists to confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

- Google Patents. (n.d.). WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

-

Scientific Laboratory Supplies. (n.d.). 1,4-Benzodioxan-6-amine, >=98%. Retrieved from [Link]

-

TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.

-

ResearchGate. (2008). 1,2-Dibromoethane - A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]

-

NIH. (n.d.). 5-(Cyano)dibenzothiophenium Triflate: A Sulfur-Based Reagent for Electrophilic Cyanation and Cyanocyclizations. Retrieved from [Link]

Sources

- 1. 1,4-Benzodioxan-6-amine | 22013-33-8 | Benchchem [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1,2-二溴乙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a bicyclic molecule featuring a benzene ring fused to a 1,4-dioxane ring, with a nitrile functional group attached to the aromatic portion. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Core Structure and Isomerism

The foundational structure is the 2,3-dihydro-1,4-benzodioxin core, also known as 1,4-benzodioxan. The nitrile group at the 6-position is a key feature influencing the molecule's reactivity and potential biological interactions. It is important to distinguish this isomer from other possible positional isomers, such as the 5-carbonitrile, as their properties and synthetic accessibility can differ significantly.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available in searched literature | |

| Boiling Point | 278.1 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| Flash Point | 119.2 °C | [1] |

| Refractive Index | 1.58 | [1] |

| Solubility | Data not available in searched literature. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar organic molecules. |

| CAS Number | 19102-07-9 | [1][2] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds.[3][4] The synthesis logically proceeds through the formation of the corresponding aldehyde, followed by its conversion to the nitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 3,4-dihydroxybenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate.

-

To this stirred suspension, add 1,2-dibromoethane dropwise at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde in a suitable solvent such as formic acid or a mixture of pyridine and ethanol.

-

Add hydroxylamine hydrochloride and gently heat the mixture to form the corresponding aldoxime.

-

After the formation of the oxime is complete (monitored by TLC), cool the reaction mixture.

-

The crude oxime can then be dehydrated to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude nitrile by recrystallization or column chromatography.

Purification and Characterization

Purification of the final product would typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

-

Mass Spectrometry (MS): To confirm the molecular weight.

While specific experimental spectral data for this compound were not found in the searched literature, predicted spectral characteristics can be inferred.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons would appear as a multiplet in the range of δ 7.0-7.5 ppm.

-

The methylene protons of the dioxane ring would likely appear as a singlet or a multiplet around δ 4.3 ppm.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

The nitrile carbon would be expected in the range of δ 115-120 ppm.

-

Aromatic carbons would appear between δ 110-150 ppm.

-

The methylene carbons of the dioxane ring would be expected around δ 64 ppm.

Predicted IR (KBr):

-

A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

-

C-O-C stretching vibrations for the dioxane ring around 1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Applications in Research and Drug Development

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The nitrile group can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element.

Role as a Pharmaceutical Intermediate

This compound is a valuable building block for the synthesis of more complex pharmaceutical agents.[5] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of derivatives with potential therapeutic applications.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 19102-07-9 [chemicalbook.com]

- 3. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to N-Desethyl-isotonitazene: Properties, Pharmacology, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Initial inquiries for CAS number 19102-07-9 lead to the chemical intermediate 2,3-dihydro-1,4-benzodioxine-6-carbonitrile[][2][3][4][5][6][7]. This is a distinct and simpler molecule than the potent synthetic opioid of significant interest to the research and forensic communities. This guide will focus on N-Desethyl-isotonitazene (CAS Number: 2732926-24-6), a compound that has emerged as a significant novel psychoactive substance and is the likely subject of interest for professionals in drug development and forensic science[8].

Introduction

N-Desethyl-isotonitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes"[9]. Originally synthesized in the 1950s during research into novel analgesics, this class of compounds was never medically approved[9][10]. In recent years, N-Desethyl-isotonitazene has surfaced in the illicit drug market, posing a significant public health threat due to its high potency, which is reported to be substantially greater than that of fentanyl[8][9][11][12].

Initially identified as a major metabolite of isotonitazene, N-Desethyl-isotonitazene is now also being illicitly manufactured and distributed as a primary substance[9][10][11]. Its emergence complicates the landscape of the opioid crisis, creating challenges for law enforcement, forensic laboratories, and public health officials. This guide provides a comprehensive technical overview of N-Desethyl-isotonitazene, summarizing its chemical properties, pharmacology, toxicology, and analytical detection methods to support the scientific and research communities.

Chemical Identity and Physicochemical Properties

N-Desethyl-isotonitazene is structurally distinct from fentanyl and its analogues[9][11][12]. As a member of the benzimidazole family, it features a core structure that is chemically different from the familiar phenylpiperidine structure of fentanyl.

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine | [10] |

| Other Names | Norisotonitazene, Desethyl Isotonitazene, “Des-Iso” | [10][13] |

| CAS Number | 2732926-24-6 | [8][13] |

| Molecular Formula | C₂₁H₂₆N₄O₃ | [8][14] |

| Molar Mass | 382.464 g·mol⁻¹ | [8] |

| Appearance | Crystalline solid | [10][14] |

| Solubility (as hydrochloride) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml | [14] |

Caption: Chemical Structure and Identity of N-Desethyl-isotonitazene.

Pharmacology and Mechanism of Action

N-Desethyl-isotonitazene is a potent and selective µ-opioid receptor (MOR) agonist[10][15][16]. Its pharmacological effects are characteristic of opioid agonists and include analgesia, euphoria, and respiratory depression[10].

Potency

In vitro and in vivo studies have demonstrated that N-Desethyl-isotonitazene possesses a significantly higher potency than fentanyl. Some in vitro data suggest it could be approximately 20 times more potent than fentanyl[9][11][12]. Animal studies have also shown its analgesic potency to be greater than that of fentanyl[10]. This high potency significantly increases the risk of overdose, as even minute quantities can lead to life-threatening respiratory depression[10].

| Compound | Relative Potency (Compared to Fentanyl) |

| N-Desethyl-isotonitazene | ~20x more potent |

| Isotonitazene | ~4x more potent than fentanyl |

| Morphine | Less potent than fentanyl |

Mechanism of Action at the µ-Opioid Receptor

Like other opioids, N-Desethyl-isotonitazene exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and neurotransmitter release, leading to the compound's analgesic and central nervous system depressant effects. The effects of N-Desethyl-isotonitazene can be reversed by opioid antagonists such as naloxone, which competitively block the µ-opioid receptor[10].

Caption: Simplified signaling pathway of N-Desethyl-isotonitazene at the µ-opioid receptor.

Metabolism and Emergence as a Novel Psychoactive Substance

N-Desethyl-isotonitazene was first identified as a major in vivo metabolite of isotonitazene[10][17]. The metabolic pathway likely involves N-dealkylation of the parent compound, isotonitazene[10][17]. Forensic toxicology casework initially detected N-Desethyl-isotonitazene in biological samples from individuals exposed to isotonitazene[10][18][19].

However, beginning in late 2022, law enforcement and forensic laboratories began identifying N-Desethyl-isotonitazene as a parent drug in illicitly manufactured materials, such as counterfeit pills and powders, often without the presence of isotonitazene[9][11][20]. This indicates a shift from being solely a metabolite to a standalone product on the novel psychoactive substance (NPS) market.

Caption: Metabolic relationship between Isotonitazene and N-Desethyl-isotonitazene.

Toxicology and Public Health Risks

The high potency of N-Desethyl-isotonitazene presents a significant risk of overdose and death[10][11]. Due to its potency, the dose required to produce a desired euphoric effect is very close to the dose that can cause life-threatening respiratory depression. The time to maximal effect and the duration of action may also differ from more well-known opioids like fentanyl, further complicating emergency medical responses[10].

N-Desethyl-isotonitazene has been analytically confirmed in numerous post-mortem toxicology cases and has been associated with fatal and non-fatal overdoses[10][19][20]. It is often found in combination with other substances, including fentanyl, xylazine, and benzodiazepines, which can potentiate its toxic effects and increase the complexity of overdose management[20].

Legal Status

Given its high potential for abuse and lack of accepted medical use, N-Desethyl-isotonitazene has been placed under regulatory control in several countries. In the United States, the Drug Enforcement Administration (DEA) has placed N-Desethyl-isotonitazene into Schedule I of the Controlled Substances Act, imposing the most stringent regulatory controls[14][15][21]. It is also controlled in the United Kingdom under the Psychoactive Substances Act and is classified as a narcotic in Sweden[10].

Analytical Methodologies

The identification and quantification of N-Desethyl-isotonitazene in biological and non-biological matrices are critical for forensic toxicology, clinical diagnostics, and law enforcement.

Presumptive Testing

Standard colorimetric tests and immunoassays for opioids may not reliably detect N-Desethyl-isotonitazene due to its unique chemical structure. Therefore, reliance on presumptive tests alone is insufficient and may produce false-negative results.

Confirmatory Analysis

Definitive identification requires more sophisticated analytical techniques.

Experimental Protocol: LC-MS/MS for the Quantification of N-Desethyl-isotonitazene in Blood

-

Sample Preparation:

-

To 100 µL of whole blood, add an internal standard (e.g., N-desethyl isotonitazene-d7).

-

Perform a protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The gradient can be programmed, for example, from 5% B to 95% B over 10 minutes.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor for specific multiple reaction monitoring (MRM) transitions for N-Desethyl-isotonitazene and its internal standard. Precursor and product ions must be optimized using a reference standard.

-

-

Quantification:

-

Construct a calibration curve using fortified blood samples with known concentrations of N-Desethyl-isotonitazene.

-

Calculate the concentration of the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: General workflow for the analysis of N-Desethyl-isotonitazene in blood by LC-MS/MS.

Conclusion

N-Desethyl-isotonitazene represents a formidable challenge in the ongoing opioid crisis. Its high potency, coupled with its emergence as a standalone illicit substance, underscores the need for continued vigilance, research, and the development of rapid and reliable detection methods. For professionals in drug development, understanding the structure-activity relationships of the nitazene class is crucial for anticipating future novel psychoactive substances. For researchers and forensic scientists, robust analytical methods are paramount for the accurate identification and quantification of this dangerous compound in both clinical and post-mortem investigations.

References

- Vertex AI Search. (n.d.). CAS 19102-07-9 1,4-Benzodioxane-6-carbonitrile - Building Block...

- World Health Organization. (2024). Critical review report N-Desethyl-isotonitazene.

- Krotulski, A. J., et al. (2023). New potent synthetic opioid— N-Desethyl Isotonitazene —proliferating among recreational drug supply in USA. Center for Forensic Science Research and Education.

- Office of Justice Programs. (n.d.). New Potent Synthetic Opioid—N-Desethyl Isotonitazene—Proliferating Among Recreational Drug Supply in USA.

- Krotulski, A. J., et al. (2022). N-Desethyl Isotonitazene. Center for Forensic Science Research and Education.

- Wikipedia. (n.d.). N-Desethylisotonitazene.

- Federal Register. (2026, January 22). Schedules of Controlled Substances: Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I.

- Matrix Fine Chemicals. (n.d.). Molecules PDF.

- Federal Register. (2023, October 25). Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I.

- U.S. Department of Justice Drug Enforcement Administration. (2023, January 30). Temporary Schedule I Placement of N-desethyl isotonitazene.

- Emergence of the Novel Opioid N-Desethyl Isotonitazene in the Recreational Drug Supply. (2023, November 2). Society of Forensic Toxicologists.

- Glatfelter, G. C., et al. (2023). Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide. Psychopharmacology, 240(6), 1365-1377.

- The Center for Forensic Science Research & Education. (2022, December 19). N-Desethyl Isotonitazene.

- ChemicalBook. (n.d.). This compound | 19102-07-9.

- Cayman Chemical. (n.d.). N-desethyl Isotonitazene (hydrochloride).

- The Center for Forensic Science Research & Education. (2022, December 19). N-Desethyl Isotonitazene Monograph.

- Echemi. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 19102-07-9: this compound.

- PubChemLite. (n.d.). 19102-07-9 (C9H7NO2).

- Chemspace. (n.d.). This compound - C9H7NO2....

- Federal Register. (2024, July 29). Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I.

- Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology, 98(6), 2055-2071.

- Recovered.org. (2025, April 14). N-Desethyl Isotonitazene: A Potent Synthetic Opioid Threat.

- Jefferson Digital Commons. (2021, November 18). A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography.

- Monti, M. C., et al. (2024). Detection of N-desethyl etonitazene in a drug checking sample: Chemical analysis and pharmacological characterization of a recent member of the 2-benzylbenzimidazole “nitazene” class. Journal of Pharmaceutical and Biomedical Analysis, 251, 116453.

- All About Drugs. (n.d.). SYNTHESIS – Page 4.

- All About Drugs. (n.d.). NMR – Page 2.

- PubChem. (n.d.). Nlg919 | C18H22N2O | CID 66558287.

Sources

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. This compound | 19102-07-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS 19102-07-9: this compound [cymitquimica.com]

- 6. PubChemLite - 19102-07-9 (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound - C9H7NO2 | CSCS00000753975 [chem-space.com]

- 8. N-Desethylisotonitazene - Wikipedia [en.wikipedia.org]

- 9. Monographs [cfsre.org]

- 10. cdn.who.int [cdn.who.int]

- 11. New potent synthetic opioid— N-Desethyl Isotonitazene —proliferating among recreational drug supply in USA. - Drugs and Alcohol [drugsandalcohol.ie]

- 12. New Potent Synthetic Opioid—N-Desethyl Isotonitazene—Proliferating Among Recreational Drug Supply in USA [ojp.gov]

- 13. cfsre.org [cfsre.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Federal Register :: Schedules of Controlled Substances: Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I [federalregister.gov]

- 16. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jdc.jefferson.edu [jdc.jefferson.edu]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Federal Register :: Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I [federalregister.gov]

- 20. Emergence of the Novel Opioid N-Desethyl Isotonitazene in the Recreational Drug Supply [cfsre.org]

- 21. Federal Register :: Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I [federalregister.gov]

An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its spectroscopic characteristics, plausible synthetic routes, and its relevance as a building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic system frequently incorporated into the structures of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, alpha-adrenergic receptor antagonism and norepinephrine reuptake inhibition, making them valuable in the pursuit of treatments for neurological and cardiovascular disorders.[1] this compound, in particular, serves as a versatile intermediate, with the nitrile group offering a valuable synthetic handle for further molecular elaboration.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[2][3] The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring, with a nitrile (-C≡N) group substituted at the 6-position of the benzodioxine ring system.

| Property | Value | Source |

| CAS Number | 19102-07-9 | [2][4] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Boiling Point | 278.1 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

| Refractive Index | 1.58 | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would proceed via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Step 1: Deprotonation of 3,4-dihydroxybenzonitrile. The synthesis commences with the deprotonation of the two adjacent hydroxyl groups of 3,4-dihydroxybenzonitrile using a suitable base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This generates a dianionic intermediate.

Step 2: Cyclization with 1,2-dibromoethane. The resulting dianion then acts as a nucleophile, undergoing a double Sₙ2 reaction with 1,2-dibromoethane. This intramolecular cyclization forms the 1,4-dioxane ring, yielding the final product, this compound.

This synthetic strategy is supported by analogous preparations of related 2,3-dihydro-1,4-benzodioxine derivatives found in the literature.[5]

Structural Elucidation: A Spectroscopic Approach

A comprehensive structural analysis of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target molecule is not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity.

-

Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their respective coupling with neighboring protons.

-

Dioxane Ring Protons: The four protons on the dioxane ring are chemically equivalent in pairs and are expected to produce a singlet or a narrow multiplet around δ 4.2-4.4 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitrile group will be significantly deshielded.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic signal in the range of δ 115-125 ppm.

-

Dioxane Ring Carbons: The two equivalent pairs of carbons in the dioxane ring will resonate in the aliphatic region, typically around δ 64-65 ppm.[5]

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 161, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of small, stable neutral molecules or radicals.

Key expected fragmentation pathways include the loss of hydrogen cyanide (HCN) from the molecular ion, and fragmentation of the dioxane ring.

Role in Drug Discovery and Development

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in the design of numerous neurologically active agents. The 6-carbonitrile derivative is a key intermediate in the synthesis of several important pharmaceutical compounds and research ligands.

Precursor to Adrenergic Receptor Ligands

This molecule serves as a crucial building block for the synthesis of compounds targeting adrenergic receptors. For instance, the well-known α₂-adrenergic antagonist, Idazoxan , and its analogs can be synthesized from precursors derived from 2,3-dihydro-1,4-benzodioxine-2-carbonitrile, highlighting the synthetic utility of the nitrile group in this ring system.

Intermediate in the Synthesis of Viloxazine Analogues

Viloxazine , a selective norepinephrine reuptake inhibitor used in the treatment of depression and ADHD, contains a morpholine ring attached to a phenoxy group.[6][7] The this compound scaffold can be envisioned as a starting point for the synthesis of novel Viloxazine analogs, where the benzodioxine system replaces the ethoxyphenoxy moiety, offering a more rigid and conformationally constrained structure.

The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry. Its rigid scaffold and the synthetic versatility of the nitrile group make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its structural features, achievable through a combination of modern spectroscopic techniques, is paramount for the rational design and development of new drugs. This guide provides a foundational framework for researchers working with this valuable heterocyclic compound.

References

-

MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.

-

National Center for Biotechnology Information. (n.d.). Idazoxan. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

National Center for Biotechnology Information. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. PubMed. Retrieved from [Link]

-

Bentham Science. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. This compound | 19102-07-9 [chemicalbook.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to systematically evaluate its solubility profile. This document is structured to empower scientists with the knowledge to make informed decisions regarding solvent selection and to provide a self-validating system for generating reliable solubility data.

Introduction: The Significance of Solubility in the Scientific Workflow

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a liquid medium. For this compound, understanding its solubility is not merely an academic exercise but a practical necessity that impacts multiple stages of research and development:

-

Synthesis and Purification: The choice of solvent directly influences reaction rates, yields, and the ease of crystallization for purification.

-

Analytical Characterization: Many analytical techniques, such as HPLC and NMR, require the analyte to be dissolved in a suitable solvent.

-

Drug Development: In the pharmaceutical industry, solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.

This guide will delve into the theoretical underpinnings of solubility and provide a robust experimental framework for its determination, specifically tailored for this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.

Molecular Structure and Polarity of this compound

The molecule possesses several key functional groups that influence its polarity:

-

1,4-Benzodioxine Ring: This fused ring system is relatively nonpolar.

-

Ether Linkages (-O-): The two ether oxygen atoms introduce some polarity through their lone pairs of electrons.

-

Nitrile Group (-C≡N): The cyano group is highly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.

The interplay of these features results in a molecule with moderate overall polarity. The XLogP3 value, a computed measure of lipophilicity, is reported to be 1.32948, suggesting a degree of both hydrophobic and hydrophilic character.[2]

Solvent Selection Rationale

Based on the structure of this compound, a range of organic solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents, categorized by their polarity.

| Solvent Category | Examples | Expected Solubility of this compound |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

Experimental Determination of Solubility: A Validated Protocol

This section provides a step-by-step methodology for determining the solubility of this compound. The protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

3.1. Materials and Equipment

-

This compound (CAS No: 19102-07-9)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[3][4]

-

Handle all chemicals with care to avoid inhalation, ingestion, and skin contact.

3.3. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the compound.

Figure 1: Experimental workflow for solubility determination.

3.4. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the logical relationship between the compound's properties, solvent choice, and the expected outcome.

Figure 2: Relationship between molecular properties and solubility.

Data Interpretation and Discussion

The experimentally determined solubility data should be tabulated for easy comparison. The results are expected to align with the theoretical predictions based on polarity. For instance, higher solubility is anticipated in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar nitrile group. In polar protic solvents such as alcohols, hydrogen bonding between the solvent and the ether oxygens of the solute can contribute to solubility. Conversely, in nonpolar solvents like hexane, the solubility is expected to be limited due to the unfavorable interactions between the polar functional groups of the solute and the nonpolar solvent molecules.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the . By understanding the molecular properties of the compound and applying the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications.

References

A Senior Application Scientist's Guide to the Medicinal Chemistry Landscape of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Executive Summary

The confluence of a privileged scaffold with a versatile functional group presents a compelling opportunity in modern drug discovery. This guide focuses on 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile, a molecule that embodies this principle. The 1,4-benzodioxane core is a well-established structural motif found in numerous bioactive compounds, prized for its conformational rigidity and ability to engage with a wide array of biological targets.[1][2][3] Simultaneously, the nitrile (cyano) group is a powerful tool in the medicinal chemist's arsenal, capable of enhancing pharmacokinetic properties, participating in crucial binding interactions, and serving as a reactive handle for covalent modification or further synthetic elaboration.[4][5] This document provides an in-depth technical exploration of this compound's potential, moving from its fundamental chemical properties and synthesis to its promising applications in oncology, neurodegenerative disorders, and metabolic diseases. We will dissect the rationale behind its use and provide actionable experimental protocols for its evaluation, aiming to equip researchers and drug development professionals with the knowledge to unlock its full therapeutic potential.

The Strategic Value of the Benzodioxane-Nitrile Combination

In the rational design of novel therapeutics, the selection of a core scaffold is a critical decision. Privileged structures, molecular frameworks that can bind to multiple, distinct biological targets, offer a significant advantage in developing new chemical entities.[6] The 1,4-benzodioxane ring system is a quintessential example of such a scaffold, forming the basis for drugs and clinical candidates targeting everything from G-protein coupled receptors to enzymes and ion channels.[1][3]

The power of this scaffold is significantly amplified by the strategic placement of a nitrile group at the 6-position. The cyano group is far more than a simple polar substituent. Its unique electronic properties—a strong dipole moment and linear geometry—allow it to act as a hydrogen bond acceptor and engage in other noncovalent interactions within a target's binding site.[4] Furthermore, its metabolic stability and ability to modulate physicochemical properties like solubility make it a valuable addition to drug candidates.[4][7] Critically, the nitrile can serve as a versatile synthetic precursor to other key functional groups such as carboxylic acids, amides, and amines, or even act as an electrophilic "warhead" for developing covalent inhibitors.[5][7][8] The combination of the proven 1,4-benzodioxane core with the multifaceted nitrile group makes this compound a molecule of profound interest.

Caption: The core structure of this compound.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. Below is a summary of the key characteristics of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| XLogP3 | 1.3 | [9] |

| Boiling Point | 278.1 °C | [9] |

| PSA (Polar Surface Area) | 42.25 Ų | [9] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

Proposed Synthetic Workflow

While multiple synthetic routes are possible, a common and efficient strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. 2,3-dihydro-1,4-benzodioxin-6-amine is a commercially available or readily synthesized starting material.[10] The workflow involves the diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst. This method is robust and generally provides good yields.

Caption: AChE inhibitors prevent the breakdown of acetylcholine, enhancing neurotransmission.

Metabolic Diseases: A Platform for Anti-diabetic Agents

Several studies have reported the synthesis of 1,4-benzodioxane derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. [10]Inhibition of this enzyme can help manage blood glucose levels in patients with type 2 diabetes. The reported active compounds are often complex sulfonamide-acetamide derivatives. [10]this compound serves as an excellent starting point for generating a library of diverse amides and other functional groups at the 6-position to conduct structure-activity relationship (SAR) studies and optimize inhibitory potency.

Experimental Protocols & Validation Workflows

To translate potential into progress, rigorous and well-designed experiments are essential. The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from our core molecule.

Protocol: Synthesis of Amide Derivatives via Nitrile Hydrolysis

-

Rationale: This protocol transforms the nitrile into a carboxylic acid, a key intermediate for creating a diverse library of amides via standard coupling reactions. This allows for systematic exploration of the chemical space around the 6-position.

-

Step 1: Nitrile Hydrolysis to Carboxylic Acid

-

To a solution of this compound (1.0 eq) in ethanol/water (1:1), add sodium hydroxide (5.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and acidify to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate (2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid) by filtration, wash with cold water, and dry under vacuum. [11] 5. Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

-

-

Step 2: Amide Coupling

-

Suspend the synthesized carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Validation: Characterize the final amide product by NMR, HRMS, and assess purity by HPLC.

-

Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Rationale: This biochemical assay directly measures the ability of synthesized compounds to inhibit a key anti-diabetic target, providing a quantitative measure of potency (IC₅₀).

-

Methodology:

-

Prepare a stock solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).

-

Prepare serial dilutions of test compounds (derived from the core molecule) in DMSO, with a final DMSO concentration in the assay below 1%.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Monitor the absorbance at 405 nm (corresponding to the formation of p-nitrophenol) at regular intervals using a microplate reader.

-

Controls: Include a positive control (Acarbose), a negative control (DMSO vehicle), and a blank (reaction mixture without the enzyme). [10] 8. Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

General Workflow for Evaluating Anticancer Activity

-

Rationale: A tiered screening approach is efficient for identifying promising anticancer candidates. It begins with broad screening, followed by more focused potency determination, and culminates in mechanistic studies to understand how the compound works.

Caption: A logical progression for identifying and characterizing novel anticancer agents. [12]

Future Directions and Conclusion

This compound is more than just another chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its strategic combination of a privileged scaffold and a highly versatile functional group provides numerous avenues for the development of novel therapeutics.

Future research should focus on:

-

Covalent Inhibitor Design: Exploring the reactivity of the nitrile group as an electrophilic warhead to target nucleophilic residues (e.g., cysteine) in enzyme active sites. [4][5]2. Bioisosteric Replacement: Systematically replacing the nitrile with other bioisosteres (e.g., oxadiazole, tetrazole) to fine-tune binding interactions and physicochemical properties.

-

Fragment-Based Growth: Utilizing the benzodioxane-nitrile core as a foundational fragment and building off it to target specific protein pockets identified through computational modeling.

References

- Fiveable. (n.d.). Cyano- Definition - Organic Chemistry Key Term.

-

Al-Khafaji, K., & Tondi, D. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-Khafaji, K., & Tondi, D. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Retrieved from [Link]

-

Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxans. Trade Science Inc. Journals. Retrieved from [Link]

-

Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2017). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Retrieved from [Link]

-

Rehman, A., et al. (2016). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. Retrieved from [Link]

-

Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Retrieved from [Link]

-

Wang, Y., et al. (2021). The SAR of 1, 4-benzodioxan -substituted thienyl chalcone compounds towards hMAO-B inhibition. ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2024, July 17). What Is The Cyano Group? YouTube. Retrieved from [Link]

-

Fois, L., & Angeli, A. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Oliva, M., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

-

Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]

-

Artola, M., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Retrieved from [Link]

-

Dewangan, R. P., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. Retrieved from [Link]

-

Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Retrieved from [Link]

- Wang, Z., et al. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.

-

Suthar, S. K., et al. (2019). Synthesis of 2,3-dihydrobenzo[b]d[5][7]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[5][7]xazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. Retrieved from [Link]

-

Dalpozzo, A., et al. (2013). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. Retrieved from [Link]

-

Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

-

Bonandi, E., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. air.unimi.it [air.unimi.it]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

An In-Depth Technical Guide to the Discovery and History of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. While the specific discovery of this nitrile is embedded within the broader development of its chemical class, its importance is intrinsically linked to the 1,4-benzodioxane scaffold—a "privileged structure" renowned for its presence in numerous natural products and synthetic pharmaceuticals.[1][2] This document traces the historical context of the benzodioxane ring system, details and compares various synthetic pathways to the 6-carbonitrile derivative, outlines its physicochemical properties, and explores its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of this versatile compound.

PART 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The story of this compound begins not with the nitrile itself, but with the foundational ring system from which it is derived. The 1,4-benzodioxane scaffold, a fusion of a benzene ring and a 1,4-dioxane ring, was first synthesized in the late 19th century.[3] German chemist Daniel Vorländer is credited with the original synthesis of the parent compound, 2,3-dihydro-1,4-benzodioxine.[4] For decades, it remained a chemical curiosity. However, over the last fifty years, it has gained immense popularity among medicinal chemists.[3]

The scaffold's "privileged" status stems from its unique combination of properties:

-

Structural Rigidity and Conformation: The non-planar dioxane ring fused to the planar aromatic ring provides a defined three-dimensional shape that can effectively orient substituents for optimal interaction with biological targets like enzymes and receptors.[3]

-